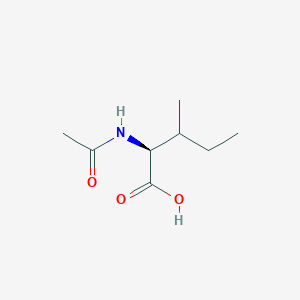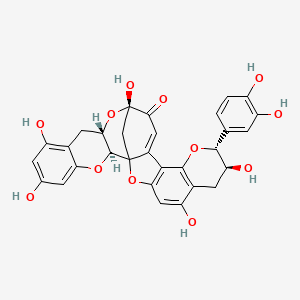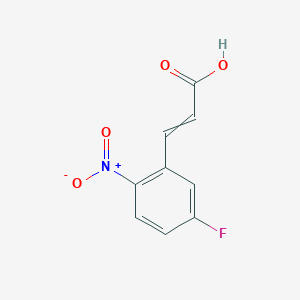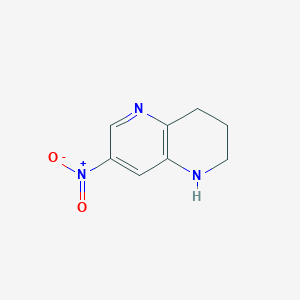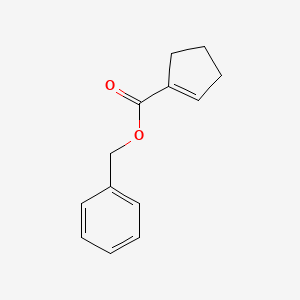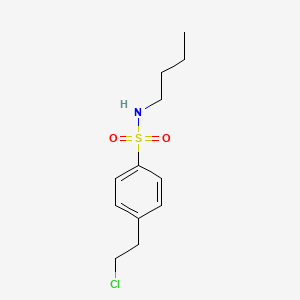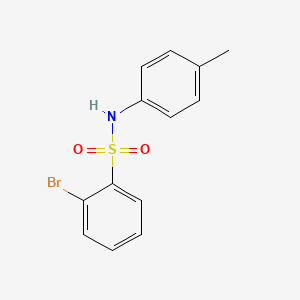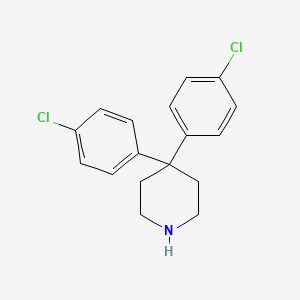![molecular formula C9H7F3N2O2 B12443132 [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)
[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the cyclopropyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
For example, a typical synthetic route might start with the condensation of a suitable aldehyde with a guanidine derivative to form the pyrimidine ring. The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound, while the trifluoromethyl group can be added using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of robust catalysts and reagents that can withstand industrial conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of pyrimidine pathways is beneficial .
Industry
In industry, the compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for specialized applications.
Mechanism of Action
The mechanism of action of [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl group can influence its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: This compound shares the trifluoromethyl group and pyridine ring but lacks the cyclopropyl group and carboxylic acid functionality.
Trifluorotoluene: Similar in having a trifluoromethyl group, but it is attached to a benzene ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid lies in its combination of a cyclopropyl group, a trifluoromethyl group, and a pyrimidine ring. This combination imparts distinct chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H7F3N2O2 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-3-5(4-1-2-4)13-7(14-6)8(15)16/h3-4H,1-2H2,(H,15,16) |
InChI Key |
ARDWNBYSKSOKKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)
![[9-Acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12443071.png)
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B12443080.png)
![2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile](/img/structure/B12443090.png)
